molecular formula C23H27N3O3 B2968270 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide CAS No. 941945-46-6

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide

Cat. No. B2968270
CAS RN: 941945-46-6
M. Wt: 393.487
InChI Key: NMVIHEZAOSEBGW-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide, also known as IT-901, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on synthesizing tetrahydroquinoline derivatives and exploring their chemical properties. For instance, the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline through a simplified method has been reported, which is easier to perform and results in fewer by-products (Shao Ying-lu, 2007). Furthermore, the formation of a tetracyclic isoquinoline derivative via rearrangement of a [(bromophenyl)butyryl]oxazolidinone has been demonstrated, showcasing a novel domino rearrangement process (M. Roydhouse & J. Walton, 2007).

Pharmacological Potential

The pharmacological potential of tetrahydroquinoline derivatives, including compounds with structures similar to N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide, has been a subject of investigation. For example, the synthesis and positive inotropic effect of 1-alkyl- and 1-acyl-6,7-dimethoxy-3-dimethylamino-1,2,3,4-tetrahydroquinolines have been studied, highlighting the compound's ability to increase cardiac contractility without significantly affecting the heart rate (F. Santangelo et al., 1994). This indicates potential applications in treating disorders related to heart rhythm.

Chemical Synthesis Applications

The application of tetrahydroquinoline derivatives in chemical synthesis processes has been reported, such as the synthesis of 1,2,3,4-tetrahydroisoquinoline by N-sulfonyl Pictet-Spengler reaction, showcasing a method for synthesizing tetrahydroisoquinolines under mild reaction conditions (Shi Xiao-xin, 2009). Another study describes the synthesis of 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinolin-2-ium chloride, illustrating the process of creating complex molecular salts with potential applications in medicinal chemistry (R. Okmanov et al., 2019).

properties

IUPAC Name

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-16(2)23(29)26-14-6-9-18-10-11-19(15-20(18)26)25-22(28)21(27)24-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15-16H,6,9,12-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVIHEZAOSEBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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